molecular formula C10H11NO4 B2888704 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid CAS No. 68790-40-9

2-[(Methoxycarbonyl)(methyl)amino]benzoic acid

Cat. No.: B2888704
CAS No.: 68790-40-9
M. Wt: 209.201
InChI Key: VEDYEDNQLTUCIM-UHFFFAOYSA-N
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Description

2-[(Methoxycarbonyl)(methyl)amino]benzoic acid is a benzoic acid derivative featuring a substituted amino group at the 2nd position of the aromatic ring. The substituent consists of a methoxycarbonyl (CH₃O–CO–) and a methyl (–CH₃) group attached to the nitrogen atom. This structure confers unique physicochemical properties, such as solubility, acidity, and reactivity, which are influenced by the electron-withdrawing methoxycarbonyl group and steric effects of the methyl substituent.

Properties

IUPAC Name

2-[methoxycarbonyl(methyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(10(14)15-2)8-6-4-3-5-7(8)9(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDYEDNQLTUCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of methyl anthranilate with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of methyl anthranilate attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[(Methoxycarbonyl)(methyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(Methoxycarbonyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites of enzymes or interacting with cellular receptors, leading to changes in biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Amino-4-(methoxycarbonyl)benzoic Acid
  • Structure: Amino (–NH₂) at position 2, methoxycarbonyl (–COOCH₃) at position 3.
  • Key Differences: The absence of a methyl group on the amino nitrogen and the spatial separation of substituents reduce steric hindrance compared to the target compound. This compound is synthesized via Pd/C-catalyzed hydrogenation of nitro precursors, yielding high purity (>99%) .
  • Applications: Intermediate in pharmaceuticals and agrochemicals due to its reactive amino group.
2-[(Methoxycarbonyl)oxy]benzoic Acid
  • Structure : Methoxycarbonyloxy (–O–COOCH₃) at position 2.
  • Key Differences: The ester linkage (–O–COOCH₃) replaces the amino group, resulting in lower nucleophilicity and higher hydrolytic instability under basic conditions. This compound is used as a derivatization agent in analytical chemistry .
2-(Acetylamino)benzoic Acid Methyl Ester
  • Structure: Acetylated amino (–NHCOCH₃) at position 2, methyl ester (–COOCH₃) at the carboxylic acid position.
  • Key Differences : The acetyl group enhances lipophilicity, improving membrane permeability. Isolated from Aconitum vaginatum, this compound exhibits antitumor activity against gastric, liver, and lung cancer cell lines (IC₅₀: 12–18 μM) .

Functional Group Replacements

2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid
  • Structure : A benzamido (–NHCOC₆H₅) group attached via a methoxy-oxoethyl chain (–CH₂–COOCH₃) at position 2.
  • Synthesized via N-alkylation of methyl α-azidoglycinate, this compound serves as a model for studying enzyme-mimetic hydrolysis .
2-(Oxalylamino)benzoic Acid
  • Structure: Oxalylamino (–NH–CO–CO–OH) at position 2.

Biological Activity

2-[(Methoxycarbonyl)(methyl)amino]benzoic acid, also known by its CAS number 68790-40-9, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with methoxycarbonyl and methyl amine groups. The compound can be synthesized through various methods, including the use of azide intermediates and Steglich reactions .

Biological Activity

The biological activity of this compound has been investigated across several studies, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, in a study assessing the inflammatory response in macrophages, the compound reduced levels of TNF-alpha and IL-6 when cells were stimulated with lipopolysaccharides (LPS) .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. A notable study highlighted its effectiveness against Klebsiella pneumoniae, where it inhibited bacterial growth at concentrations as low as 50 µM. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies on cancer cell lines such as HeLa and HepG2 revealed that the compound induces apoptosis through the activation of caspase pathways. Specifically, it was found to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies

  • Inflammation Model : In a controlled experiment using murine models, administration of this compound led to a significant reduction in paw edema compared to control groups. This suggests a strong anti-inflammatory effect relevant for therapeutic applications in conditions like arthritis .
  • Antimicrobial Testing : In a series of assays against common pathogens, including Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µM, indicating moderate antibacterial activity that warrants further exploration for potential drug development .
  • Cancer Cell Line Studies : In vitro testing on HepG2 liver cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Inhibition : The compound's ability to inhibit cytokine production suggests it may interfere with signaling pathways associated with inflammation.
  • Cell Cycle Arrest : In cancer cells, it appears to induce G1 phase arrest, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of caspase cascades indicates that the compound may promote programmed cell death in cancerous cells.

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